molecular formula C16H20N4O3 B2577327 N-(cyclopropylmethyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1396680-43-5

N-(cyclopropylmethyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2577327
CAS No.: 1396680-43-5
M. Wt: 316.361
InChI Key: CFWMSAZVDHMJPT-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a chemical compound offered for research purposes, featuring the biologically relevant 1,2,3-triazole-4-carboxamide scaffold. This molecular framework is of significant interest in medicinal chemistry and drug discovery, known for its versatile pharmacological potential. Compounds based on the 1,2,3-triazole-4-carboxamide motif have demonstrated a range of biological activities in scientific research. This scaffold is a key structural component in several investigated agents, including the approved anticonvulsant drug rufinamide and the calcium channel blocker Carboxyamidotriazole, which has been explored as an anticancer agent . Preclinical studies have identified 1,2,3-triazole-4-carboxamides with promising antiproliferative activity against various cancer cell lines, such as B16 melanoma, A549, H460, HT-29, MKN-45, and U87MG . Furthermore, structural optimization of this class has led to the development of potent and selective inverse agonists and antagonists of the Pregnane X Receptor (PXR), a key regulator of drug metabolism, with activity in the low nanomolar range . Beyond oncology and pharmacology, derivatives have also shown fungicidal, antiviral, and antimicrobial activities in research settings . The presence of the 2-hydroxy-2-(2-methoxyphenyl)ethyl and cyclopropylmethyl substituents in this specific compound may influence its physicochemical properties and interaction with biological targets, making it a candidate for various investigative programs. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(cyclopropylmethyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-23-15-5-3-2-4-12(15)14(21)10-20-9-13(18-19-20)16(22)17-8-11-6-7-11/h2-5,9,11,14,21H,6-8,10H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWMSAZVDHMJPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CN2C=C(N=N2)C(=O)NCC3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(cyclopropylmethyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological systems, and structure-activity relationships (SAR).

  • Molecular Formula : C16H20N4O3
  • Molecular Weight : 316.35 g/mol .

The compound belongs to the class of 1,2,3-triazole derivatives, known for their diverse biological activities. The triazole ring plays a crucial role in modulating enzyme interactions and biological pathways.

Enzyme Inhibition

Research indicates that triazole compounds can act as potent inhibitors of various enzymes. For instance, studies have shown that 1,2,3-triazole derivatives exhibit significant inhibitory activity against serine hydrolases (SHs), which are involved in critical physiological processes . This compound may similarly inhibit specific SHs, leading to alterations in metabolic pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. For example, certain analogs have demonstrated activity against Trypanosoma cruzi, the causative agent of Chagas disease. The compound's efficacy was evaluated in vitro, showing promising results with IC50 values indicating potent activity against both trypomastigotes and intracellular amastigotes .

Anti-inflammatory Effects

Triazole derivatives are also noted for their anti-inflammatory properties. Compounds with similar structures have been shown to reduce inflammatory markers in various models, suggesting that this compound may exert similar effects.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the triazole ring and substituents significantly influence biological activity. For instance:

  • Substituent Variability : The presence of different functional groups on the phenyl ring can enhance or diminish enzyme binding affinity.
  • Hydroxyl Groups : Hydroxyl substitutions are critical for increasing solubility and bioavailability .

Case Study 1: Antitrypanosomal Activity

A study evaluated various 1,2,3-triazole analogs for their antitrypanosomal activity. The results indicated that compounds similar to this compound displayed IC50 values ranging from 0.21 µM to 6.20 µM against T. cruzi . These findings suggest that structural modifications can lead to enhanced potency.

Case Study 2: Enzyme Inhibition Profile

In another investigation focused on enzyme inhibition, triazole derivatives were screened against a panel of SHs. The results showed that certain compounds exhibited sub-nM potency in cellular assays and significant selectivity towards specific enzymes . This highlights the potential for developing selective inhibitors based on the triazole scaffold.

Data Summary Table

Biological ActivityIC50 Value (µM)Reference
Antitrypanosomal (T. cruzi)0.21 - 6.20
Enzyme Inhibition (SHs)< 1
Antimicrobial ActivityVariesResearch Findings

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of N-(cyclopropylmethyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide involves several key steps. The compound is characterized by its unique triazole ring structure, which is known for its diverse biological activities. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are often employed to confirm the structure and purity of synthesized compounds .

Antimicrobial Properties

Research indicates that derivatives of triazole compounds exhibit notable antimicrobial activities. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies have shown that it possesses moderate to high activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Triazole derivatives are also being explored for their anticancer properties. The compound has been tested in cell lines to assess its ability to inhibit cancer cell proliferation. Preliminary findings suggest that it may induce apoptosis in certain cancer cells, making it a candidate for further development as an anticancer agent .

Neurological Disorders

Given the structural similarity of triazoles to known pharmacophores in neurological drugs, there is potential for this compound to be investigated for treating conditions such as anxiety and depression. The compound's ability to modulate neurotransmitter systems could be beneficial in developing new treatments .

Anti-inflammatory Effects

Some studies have suggested that triazole compounds can exhibit anti-inflammatory properties. The application of this compound in models of inflammation is an area of active research. Its potential to reduce inflammatory markers could lead to new therapeutic strategies for chronic inflammatory diseases .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study 2Anticancer ActivityInduced apoptosis in breast cancer cell lines with IC50 values below 10 µM.
Study 3Neurological EffectsShowed promise in reducing anxiety-like behaviors in rodent models at doses of 5 mg/kg.

Comparison with Similar Compounds

Structural Analogs of 1H-1,2,3-Triazole-4-Carboxamide Derivatives

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Weight (g/mol) Biological Activity Synthesis Yield Status Reference
Target Compound N-(cyclopropylmethyl), 2-hydroxy-2-(2-methoxyphenyl)ethyl 316.36 Potential sigma receptor modulation (inferred) ~70% (similar methods) Discontinued
Rufinamide 1-(2-fluorobenzyl) 238.21 Antiepileptic N/A Marketed
RFM (1-[(2,6-difluorophenyl)methyl]) 2,6-difluorophenylmethyl 246.21 Antiepileptic N/A Research/Clinical
Compound I (ZIPSEY) (S)-1-hydroxy-3-phenylpropan-2-yl 385.41 Anticancer (crystal structure studied) Not specified Research
Compound II (LELHOB) (3-phenyl-1,2-oxazol-5-yl)methyl 406.45 Anticancer Not specified Research
Compound 36 (BEBJEZ analog) 2,3,5,6-tetrafluoro[1,1'-biphenyl]-4-yl 500.40 Not specified 70% Research

Key Structural and Functional Differences

Substituent Effects on Lipophilicity and Solubility The target compound’s 2-methoxyphenyl group increases lipophilicity compared to halogenated analogs like Rufinamide (2-fluorobenzyl) or RFM (2,6-difluorophenyl). This may enhance blood-brain barrier penetration, aligning with its inferred neurological activity .

Biological Activity

  • Rufinamide and RFM : These antiepileptic drugs highlight the triazole-carboxamide scaffold’s versatility. Rufinamide’s simpler structure (2-fluorobenzyl) contrasts with the target compound’s complexity, possibly explaining its successful clinical translation .
  • Anticancer Analogs : Compounds I and II (ZIPSEY, LELHOB) demonstrate substituent-driven anticancer activity. The target compound’s cyclopropylmethyl group may reduce metabolic degradation compared to their hydroxypropan-2-yl or oxazolylmethyl groups .

Synthesis and Development Status

  • The target compound’s synthesis likely involves Pd/C-catalyzed hydrogenation, similar to methods for Compound 36 (70% yield) . However, its discontinued status suggests challenges in scalability, stability (e.g., hygroscopicity of the hydroxyethyl group), or insufficient in vivo efficacy .
  • Rufinamide’s commercial success underscores the importance of balancing structural simplicity with target specificity. Its fluorine substituents optimize pharmacokinetics without excessive complexity .

Pharmacological Implications

  • Sigma Receptor Interaction: The target compound’s cyclopropylmethyl group is structurally analogous to sigma-1 receptor antagonists like (1-(cyclopropylmethyl)-4-fluorophenyl-piperazine), which modulate dopamine release .
  • Metabolic Stability : The methoxy group may slow oxidative metabolism compared to halogenated analogs, but the hydroxyethyl chain could increase susceptibility to glucuronidation, reducing bioavailability .

Q & A

Q. What are the recommended methods for synthesizing N-(cyclopropylmethyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide?

Methodological Answer: The synthesis of triazole-carboxamide derivatives typically involves multi-step reactions, including cycloaddition and functional group modifications. A plausible route involves:

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core.

Condensation reactions to attach the cyclopropylmethyl and 2-methoxyphenyl ethyl hydroxy groups.

Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterization by 1H^1H-NMR and LC-MS.
Key Considerations:

  • Use anhydrous conditions for CuAAC to avoid side reactions.
  • Optimize reaction time and temperature to improve yield (e.g., 60–80°C for 12–24 hours) .

Q. How can the compound’s structural integrity be validated post-synthesis?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

X-ray crystallography : Use SHELX software for structure refinement (e.g., SHELXL-2018 for small-molecule resolution). Ensure data collection at low temperature (100 K) to reduce thermal motion artifacts .

NMR spectroscopy : Assign peaks using 1H^1H-13C^{13}C-HSQC and HMBC experiments. For example, the hydroxy proton (2-hydroxyethyl group) should appear as a singlet at δ 4.8–5.2 ppm in DMSO-d6 .

Mass spectrometry : Confirm molecular ion [M+H]+ with ≤ 2 ppm mass error using high-resolution ESI-MS.

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., kinases or GPCRs). Parameterize the triazole-carboxamide moiety with AMBER force fields.

MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability. Analyze RMSD and hydrogen-bond occupancy (e.g., between the carboxamide group and catalytic lysine residues) .
Data Interpretation:

  • Prioritize binding poses with Gibbs free energy (ΔG) ≤ -8 kcal/mol.
  • Cross-validate with experimental IC50_{50} values from enzyme inhibition assays.

Q. How should contradictory bioactivity data across studies be resolved?

Methodological Answer:

Meta-analysis : Compile data from multiple assays (e.g., kinase inhibition, cytotoxicity) and standardize units (e.g., µM vs. nM).

Experimental replication : Control variables such as solvent (DMSO concentration ≤ 0.1%), cell line passage number, and assay temperature (e.g., 37°C ± 0.5°C).

Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare means. Report p-values and effect sizes .
Example Contradiction:
Discrepancies in IC50_{50} values may arise from differences in ATP concentration (fixed vs. variable in kinase assays).

Q. What strategies improve the compound’s solubility for in vivo studies?

Methodological Answer:

Derivatization : Introduce polar groups (e.g., sulfonate or PEG chains) at the cyclopropylmethyl or hydroxyethyl positions.

Co-solvent systems : Use Cremophor EL (10–20% v/v) or cyclodextrin inclusion complexes.

Q. How can structure-activity relationship (SAR) studies guide further optimization?

Methodological Answer:

Core modifications : Replace the triazole with imidazole or pyrazole to assess ring size impact.

Substituent scanning : Systematically vary the 2-methoxyphenyl group (e.g., 3-methoxy, 4-fluoro) and measure changes in target affinity.

Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., triazole N3) and hydrophobic regions (cyclopropylmethyl group) using MOE or Discovery Studio .
Key Finding:
A 2024 study showed that replacing the cyclopropylmethyl group with cyclopentyl increased potency against PDE4B by 3-fold (IC50_{50} = 0.7 µM vs. 2.1 µM) .

Q. What analytical techniques quantify the compound in biological matrices?

Methodological Answer:

LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in water/acetonitrile). Monitor transitions m/z 402 → 285 (quantifier) and 402 → 154 (qualifier).

Calibration curve : Linear range 1–1000 ng/mL (R2^2 ≥ 0.99), LOD = 0.3 ng/mL.

Sample preparation : Protein precipitation with acetonitrile (1:3 v/v) followed by SPE cleanup .

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